molecular formula C14H16N2O2S B7722614 ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate

ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B7722614
M. Wt: 276.36 g/mol
InChI Key: QMFBVGUFEGVPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a dihydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it can modulate signaling pathways involved in cell survival and apoptosis, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)11-9(2)15-14(19)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFBVGUFEGVPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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